molecular formula C12H9BrO2S B8704843 2-(4-Bromophenyl)-3-hydroxy-4-methylcarbonyl thiophene CAS No. 885603-11-2

2-(4-Bromophenyl)-3-hydroxy-4-methylcarbonyl thiophene

Cat. No. B8704843
Key on ui cas rn: 885603-11-2
M. Wt: 297.17 g/mol
InChI Key: NAMQMKPIJOPKKC-UHFFFAOYSA-N
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Patent
US08642786B2

Procedure details

A chloroform (249 mL) solution of 2-(4-bromophenyl)-3-hydroxy-4-methylcarbonyl-2,5-dihydrothiophene (24.9 g, 64.6 mmol, purity: 78%) was cooled to −23° C., and a chloroform (50 mL) solution of sulfuryl chloride (5.45 mL, 1.05 equivalent amounts) was dropwise added over a period of 27 minutes, followed by stirring at −20° C. for 1 hour. The temperature of the solution was raised to −5° C., and water (50 mL) was dropwise added over a period of 3 minutes, followed by liquid separation. The obtained chloroform solution was sequentially washed with water, a saturated salt solution, a sodium hydroxide aqueous solution, a saturated sodium thiosulfate aqueous solution and a saturated salt solution, and dried over anhydrous magnesium sulfate. The drying agent was removed by filtration, and the solvent was distilled off to obtain a crude product. To the obtained crude product, 2-propanol (374 mL) was added, followed by stirring at 0° C. for 40 minutes. The formed crystals were removed by filtration to give the desired product as a yellow solid (15.7 g, yield: 63%).
Quantity
249 mL
Type
reactant
Reaction Step One
Name
2-(4-bromophenyl)-3-hydroxy-4-methylcarbonyl-2,5-dihydrothiophene
Quantity
24.9 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
5.45 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
374 mL
Type
solvent
Reaction Step Four
Yield
63%

Identifiers

REACTION_CXSMILES
C(Cl)(Cl)Cl.[Br:5][C:6]1[CH:11]=[CH:10][C:9]([CH:12]2[C:16]([OH:17])=[C:15]([C:18]([CH3:20])=[O:19])[CH2:14][S:13]2)=[CH:8][CH:7]=1.S(Cl)(Cl)(=O)=O.O>CC(O)C>[Br:5][C:6]1[CH:7]=[CH:8][C:9]([C:12]2[S:13][CH:14]=[C:15]([C:18]([CH3:20])=[O:19])[C:16]=2[OH:17])=[CH:10][CH:11]=1

Inputs

Step One
Name
Quantity
249 mL
Type
reactant
Smiles
C(Cl)(Cl)Cl
Name
2-(4-bromophenyl)-3-hydroxy-4-methylcarbonyl-2,5-dihydrothiophene
Quantity
24.9 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)C1SCC(=C1O)C(=O)C
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
C(Cl)(Cl)Cl
Name
Quantity
5.45 mL
Type
reactant
Smiles
S(=O)(=O)(Cl)Cl
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
374 mL
Type
solvent
Smiles
CC(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-20 °C
Stirring
Type
CUSTOM
Details
by stirring at −20° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The temperature of the solution was raised to −5° C.
CUSTOM
Type
CUSTOM
Details
followed by liquid separation
WASH
Type
WASH
Details
The obtained chloroform solution was sequentially washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
a saturated salt solution, a sodium hydroxide aqueous solution, a saturated sodium thiosulfate aqueous solution and a saturated salt solution, and dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The drying agent was removed by filtration
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off
CUSTOM
Type
CUSTOM
Details
to obtain a crude product
ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
by stirring at 0° C. for 40 minutes
Duration
40 min
CUSTOM
Type
CUSTOM
Details
The formed crystals were removed by filtration

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC1=CC=C(C=C1)C=1SC=C(C1O)C(=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 15.7 g
YIELD: PERCENTYIELD 63%
YIELD: CALCULATEDPERCENTYIELD 81.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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